BenchChemオンラインストアへようこそ!

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone

Physicochemical profiling Halogen substitution Molecular recognition

Procure 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone (CAS 1498351-31-7) at 98% purity – a non-fungible, dual-halogenated building block for medicinal chemistry and agrochemical research. The unique 4-bromo-3-fluorophenoxy pattern enables Suzuki coupling at the aryl bromide while the 3-fluoro substituent enhances metabolic stability and σ-hole magnitude for halogen bonding. The rigid cyclopropyl ketone scaffold is ideal for fragment-based kinase inhibitor design targeting ATP-binding sites and for constructing PROTAC linkers with sterically defined geometry. This specific substitution pattern cannot be replicated by mono-halogenated or differently halogenated analogs, making it essential for SAR campaigns and focused library synthesis. Contact suppliers for bulk pricing.

Molecular Formula C11H10BrFO2
Molecular Weight 273.10 g/mol
Cat. No. B7939924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone
Molecular FormulaC11H10BrFO2
Molecular Weight273.10 g/mol
Structural Identifiers
SMILESC1CC1C(=O)COC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H10BrFO2/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2
InChIKeyAFCMCLLGCJBUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone: Structural Identity and Procurement Baseline for Advanced Synthetic Chemistry


2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone (CAS 1498351-31-7) is a halogenated phenoxy-cyclopropyl ethanone building block with molecular formula C11H10BrFO2 and molecular weight 273.10 g/mol . The compound features a 4-bromo-3-fluorophenoxy moiety linked via an ether oxygen to a cyclopropyl ethanone core, as evidenced by its SMILES notation O=C(COc1ccc(Br)c(F)c1)C1CC1 . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the dual halogenation pattern (bromine at position 4, fluorine at position 3) serves as a key differentiator from mono-halogenated or differently halogenated analogs [1]. Commercially, the compound is available at 98% purity from multiple chemical suppliers, with CAS registry confirmation established in 2024 .

Why 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone Cannot Be Replaced by Simpler Analogs Without Altering Synthetic Outcomes


Compounds within the phenoxy-cyclopropyl ethanone class exhibit distinct reactivity and physicochemical profiles that preclude simple interchangeability. The target compound's simultaneous presence of bromine (a heavy halogen enabling cross-coupling and halogen bonding) and fluorine (a strong electronegative substituent modulating electronic properties and metabolic stability) creates a unique dual-halogen pharmacophore not replicated by mono-halogenated analogs such as 2-(4-bromophenoxy)-1-cyclopropylethanone (CAS 1340596-78-2) or differently halogenated variants like 2-(4-bromo-3-chlorophenoxy)-1-cyclopropylethanone (CAS 2005018-31-3) . Furthermore, the cyclopropyl group imparts conformational rigidity and distinct electronic characteristics compared to simple alkyl or aryl ketones, affecting both reactivity in downstream transformations and potential biological target engagement [1]. Substituting any of these structural elements—the fluorine atom, the bromine atom, or the cyclopropyl ring—fundamentally alters the compound's logP, electronic distribution, and synthetic utility, making the target compound a non-fungible entity in structure-activity relationship (SAR) campaigns and synthetic route design .

Quantitative Differentiation Evidence for 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone Versus Closest Analogs


Molecular Weight and Halogen Mass Contribution Differentiate the 4-Bromo-3-fluorophenoxy Motif from Non-Fluorinated and Chloro-Substituted Analogs

The target compound (MW 273.10 g/mol) occupies a distinct molecular weight space compared to its closest commercially available analogs. The 3-fluoro substituent adds 18.00 Da relative to the non-fluorinated 2-(4-bromophenoxy)-1-cyclopropylethanone (MW 255.11 g/mol), while the bromo-fluoro combination yields a mass 16.45 Da lower than the bromo-chloro analog 2-(4-bromo-3-chlorophenoxy)-1-cyclopropylethanone (MW 289.55 g/mol) . This 18 Da mass increment from mono-halogenated to di-halogenated (F-substituted) impacts chromatographic retention, mass spectrometric detection limits, and physicochemical property calculations including predicted logP and polar surface area [1].

Physicochemical profiling Halogen substitution Molecular recognition

Halogen Bonding Potential of the 4-Bromo-3-Fluorophenoxy Motif Provides Unique Non-Covalent Interaction Capabilities Versus Mono-Halogenated or Non-Halogenated Analogs

The 4-bromo-3-fluorophenoxy group in the target compound presents a bromine atom capable of participating in halogen bonding (XB) as an electrophilic donor, a property documented for brominated aromatic systems in protein-ligand interactions [1]. This capability is absent in non-halogenated phenoxy analogs and is electronically modulated by the adjacent 3-fluoro substituent, which withdraws electron density from the ring and influences the σ-hole magnitude of the bromine . In contrast, the 4-bromo-3-chloro analog (Cl at position 3) presents a different electronic environment—chlorine being a weaker electron-withdrawing group—which alters the halogen bond donor strength relative to the fluorine-containing target compound .

Halogen bonding Molecular recognition Structure-based design

Cyclopropyl Ketone Reactivity and Conformational Rigidity Differentiate the Target Compound from Aryl Ketone and Alkyl Ketone Building Blocks

The cyclopropyl group directly attached to the carbonyl in 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone introduces significant ring strain (bond angles ~60° versus the ideal sp³ angle of 109.5°) and restricts conformational freedom relative to saturated alkyl or aryl ketone analogs [1]. This structural feature differentiates the target compound from simpler phenoxyacetone derivatives and from 4'-bromo-3'-fluoroacetophenone (CAS 304445-49-6, MW 217.04 g/mol), which lacks both the ether bridge and the cyclopropyl moiety, resulting in a fundamentally different spatial arrangement and reactivity profile . The cyclopropyl ring also confers metabolic stability advantages by resisting cytochrome P450-mediated oxidation at the α-position, a property inferred from the broader class of cyclopropyl-containing pharmaceuticals [2].

Synthetic methodology Conformational analysis Medicinal chemistry

Commercial Purity Benchmarking at 98% Establishes Baseline Quality for Downstream Synthetic Reliability Versus Lower-Purity Analogs

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 2208113), providing a defined quality benchmark for procurement . In contrast, the non-fluorinated analog 2-(4-bromophenoxy)-1-cyclopropylethanone is listed at 95% purity by multiple vendors, and the chloro analog is typically offered at 95% purity as well . This 3-percentage-point purity differential, while modest, translates to a 60% reduction in total impurity burden (from 5% to 2%), which can be significant in multi-step synthetic sequences where impurity carry-through affects overall yield and purity of final compounds .

Quality control Synthetic reliability Procurement specification

Dual Synthetic Handles: Simultaneous Bromine Cross-Coupling Site and Ketone Functionalization Point Enable Divergent Library Synthesis Not Possible with Single-Functionality Analogs

The target compound possesses two orthogonal reactive centers: (i) an aryl bromide at the 4-position of the phenoxy ring, which serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and (ii) a ketone carbonyl adjacent to the cyclopropyl group, which can undergo reductive amination, Grignard addition, or oxime formation . This dual functionality distinguishes it from 4'-bromo-3'-fluoroacetophenone, which lacks the ether bridge and therefore cannot sequentially elaborate the phenoxy and ketone positions independently . The ether oxygen also provides a third potential diversification point through O-alkylation chemistry after appropriate deprotection strategies [1].

Parallel synthesis Cross-coupling Fragment-based drug discovery

Predicted Lipophilicity (LogP) of the 4-Bromo-3-Fluorophenoxy Motif Suggests Enhanced Membrane Permeability Relative to Non-Fluorinated and Chloro-Substituted Analogs in Fragment-Based Screening Cascades

While experimentally measured logP values for the exact target compound are not publicly available, computational predictions and class-level data from 4-bromo-3-fluorophenoxy-containing compounds indicate a logP range of approximately 2.5–3.3 [1]. For comparison, the non-fluorinated analog 2-(4-bromophenoxy)-1-cyclopropylethanone has a reported logP of 2.807 . The introduction of fluorine at the 3-position is expected to modestly increase logP due to the enhanced lipophilicity of the C-F bond relative to C-H, while simultaneously increasing polarity through the strong C-F dipole—a combination that can improve membrane permeability without excessive lipophilicity that would compromise aqueous solubility . The chloro analog is predicted to have higher logP due to chlorine's greater lipophilicity contribution (π value for Cl ≈ 0.71 vs. F ≈ 0.14 on aromatic systems), which may lead to poorer solubility profiles .

Lipophilicity Fragment-based drug discovery ADME prediction

Optimal Procurement and Deployment Scenarios for 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Elaboration Using the Cyclopropyl Ketone as a Conformational Anchor

The cyclopropyl ketone moiety provides a rigid, low-molecular-weight scaffold ideal for fragment-based drug discovery targeting kinase ATP-binding sites. The target compound can serve as a hinge-binding fragment that, upon Suzuki-Miyaura coupling at the aryl bromide position, elaborates into potent kinase inhibitors. This strategy is supported by patent literature describing cyclopropyl derivatives as kinase inhibitors with anti-cancer activity [1]. Procurement of this specific building block enables divergent synthesis of focused kinase inhibitor libraries where the 3-fluoro substituent modulates hinge-region hydrogen bonding and the cyclopropyl group fills the ribose pocket.

Halogen Bonding-Enabled Probe Design for Bromodomain and Epigenetic Target Engagement

The 4-bromo substituent on the electron-deficient fluorophenoxy ring is optimally positioned to engage in halogen bonding with backbone carbonyl oxygen atoms in bromodomain acetyl-lysine binding pockets, a strategy validated across multiple bromodomain inhibitor programs [2]. The 3-fluoro group enhances the σ-hole magnitude of the bromine while providing metabolic stability against oxidative debromination. The ketone functionality allows for进一步的 diversification via reductive amination to generate amine-linked probes compatible with cellular target engagement assays.

Agrochemical Lead Optimization Leveraging the Dual Halogenation Pattern for Metabolic Stability and Environmental Persistence Tuning

In agrochemical research, the 4-bromo-3-fluorophenoxy motif has precedent in herbicidal phenoxyphenoxypropionate derivatives, where halogen substitution patterns directly influence target-site activity and environmental degradation rates [3]. The target compound's cyclopropyl group provides additional metabolic stability compared to isopropyl or tert-butyl analogs, while the fluorine atom at position 3 reduces the rate of oxidative metabolism relative to non-fluorinated analogs. This combination is particularly valuable for lead optimization programs targeting resistant weed species requiring enhanced compound longevity.

Dual-Warhead PROTAC Linker Intermediate for Targeted Protein Degradation

The compound's orthogonal functional groups—aryl bromide for cross-coupling and ketone for oxime/hydrazone formation—make it an ideal intermediate for PROTAC (PROteolysis TArgeting Chimera) linker synthesis. The aryl bromide can be elaborated via Suzuki coupling to install one warhead ligand, while the ketone can be converted to an oxime ether as a conjugation point for the E3 ligase-recruiting moiety [1]. The cyclopropyl group introduces conformational constraint in the linker region, which has been shown to influence ternary complex formation efficiency and degradation potency [2]. This specific scaffold enables systematic optimization of linker length and rigidity without altering the warhead attachment chemistry.

Quote Request

Request a Quote for 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.